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Compound of Interest

Compound Name: Terpinyl butyrate

Cat. No.: B1594661 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

terpinyl butyrate, a common fragrance and flavoring agent. The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with the experimental protocols for these analyses. This document is intended to serve as a

valuable resource for researchers and professionals involved in the analysis and

characterization of natural products and fragrance compounds.

Introduction
Terpinyl butyrate (α-terpinyl butanoate) is an organic ester formed from the reaction of α-

terpineol and butyric acid. It is a monoterpenoid and is found in various essential oils. Due to its

characteristic fruity and sweet aroma, it is widely used in the food, fragrance, and cosmetic

industries. Accurate spectroscopic characterization is crucial for its quality control and for

understanding its chemical properties.

Spectroscopic Data
The following tables summarize the key spectroscopic data for alpha-terpinyl butyrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise experimental NMR data for terpinyl butyrate is not readily available in the public

domain. However, a predicted spectrum can be derived from the known spectral data of its
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precursor, α-terpineol, and the butyrate moiety.

Predicted ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~5.35 br s 1H
=C-H (cyclohexene

ring)

~2.20 t (J ≈ 7.5 Hz) 2H
-O-C(=O)-CH₂-CH₂-

CH₃

~2.00 - 1.80 m 4H
Cyclohexene ring

protons

~1.65 s 3H
=C-CH₃ (cyclohexene

ring)

~1.60 m 2H
-O-C(=O)-CH₂-CH₂-

CH₃

~1.55 - 1.45 m 3H
Cyclohexene ring

protons

~1.40 s 6H -C(O-)-C(CH₃)₂

~0.90 t (J ≈ 7.5 Hz) 3H
-O-C(=O)-CH₂-CH₂-

CH₃

Predicted ¹³C NMR Spectral Data (CDCl₃)
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Chemical Shift (δ) ppm Carbon Type Assignment

~172.5 C=O Ester carbonyl

~134.0 C C=C-H (cyclohexene ring)

~120.5 CH C=C-H (cyclohexene ring)

~81.0 C -C(O-)-C(CH₃)₂

~40.5 CH Cyclohexene ring

~36.5 CH₂ -O-C(=O)-CH₂-

~31.0 CH₂ Cyclohexene ring

~27.0 CH₂ Cyclohexene ring

~24.0 CH₃ =C-CH₃ (cyclohexene ring)

~23.5 CH₃ -C(O-)-C(CH₃)₂

~18.5 CH₂ -O-C(=O)-CH₂-CH₂-

~13.5 CH₃ -O-C(=O)-CH₂-CH₂-CH₃

Infrared (IR) Spectroscopy
The IR spectrum of terpinyl butyrate is characterized by the strong absorption of the ester

carbonyl group.

Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group

~2965 Strong C-H stretch (alkane)

~1730 Strong C=O stretch (ester)

~1460 Medium C-H bend (alkane)

~1370 Medium C-H bend (alkane)

~1160 Strong C-O stretch (ester)
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Data sourced from spectral databases. The exact peak positions may vary slightly depending

on the experimental conditions.

Mass Spectrometry (MS)
The mass spectrum of terpinyl butyrate provides information about its molecular weight and

fragmentation pattern.[1] The NIST WebBook provides a mass spectrum for trans-β-terpinyl

butanoate.

Key Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Assignment

136 High
[C₁₀H₁₆]⁺˙ (Loss of butyric

acid)

121 High

[C₉H₁₃]⁺ (Further

fragmentation of the terpinyl

moiety)

93 Medium [C₇H₉]⁺

71 Medium [C₄H₇O]⁺ (Butyryl cation)

43 High [C₃H₇]⁺ (Propyl cation)

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 10-20 mg of terpinyl butyrate in 0.5-0.7 mL of deuterated

chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1594661?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/578423
https://www.benchchem.com/product/b1594661?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: 400 MHz (or higher) NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Parameters:

Spectral Width: 10-15 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64.

Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase correct

the resulting spectrum. Calibrate the spectrum using the TMS signal at 0 ppm.

¹³C NMR Spectroscopy:

Instrument: 100 MHz (or higher) NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Parameters:

Spectral Width: 200-250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096.

Processing: Apply a Fourier transform to the FID and phase correct the spectrum. Calibrate

the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
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Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR:

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

Record a background spectrum of the empty ATR accessory.

Place a small drop of neat terpinyl butyrate directly onto the ATR crystal.

Acquire the spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Clean the crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of terpinyl butyrate (e.g., 1 mg/mL) in a volatile solvent such as

dichloromethane or hexane.

GC-MS System and Conditions:

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x

0.25 µm).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injector: Split/splitless injector, operated in split mode (e.g., split ratio 50:1) at 250°C.

Oven Temperature Program:

Initial temperature: 50°C, hold for 2 minutes.

Ramp: 10°C/min to 250°C.

Final hold: 5 minutes at 250°C.
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Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Ion Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Data Analysis: Identify the peak corresponding to terpinyl butyrate based on its retention

time and compare the obtained mass spectrum with a reference library (e.g., NIST).

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like terpinyl butyrate.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Final Report

Terpinyl Butyrate Sample

Dilution / Dissolution

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy
(FTIR-ATR) GC-MS Analysis

NMR Data Processing
(FT, Phasing, Integration)

IR Spectrum Analysis
(Peak Identification)

MS Data Analysis
(Library Matching, Fragmentation)

Comprehensive Spectroscopic Report

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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